molecular formula C6H13NO4 B8285318 Ethyl 1,3-dihydroxypropan-2-yl-carbamate

Ethyl 1,3-dihydroxypropan-2-yl-carbamate

Cat. No.: B8285318
M. Wt: 163.17 g/mol
InChI Key: SDTKRHVKDWELQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,3-dihydroxypropan-2-yl-carbamate is a useful research compound. Its molecular formula is C6H13NO4 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

ethyl N-(1,3-dihydroxypropan-2-yl)carbamate

InChI

InChI=1S/C6H13NO4/c1-2-11-6(10)7-5(3-8)4-9/h5,8-9H,2-4H2,1H3,(H,7,10)

InChI Key

SDTKRHVKDWELQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 liter round bottom flask with magnetic stir bar, serinol (10.0 g) and Na2CO3 (25.0 g) were dissolved in the mixture of DI water (250 mL) and THF (150 mL). The reaction mixture was allowed to cool in ice. Ethyl chloroformate (10.5 mL) was added drop-wise and the reaction was allowed to proceed in ice for 4 hours, followed by about 16 hours at room temperature. Another 100 mL of DI water was added to the reaction mixture and the product was extracted into ethyl acetate (20×100 mL). The crude product (11.6 g) was further purified by flash column chromatography, using silica as the packing material and CH3OH:CHCl3 (1:9) mixture as the eluent. The final product was a transparent viscous oil that was crystallized in the presence of trace ethyl acetate (1 to 2 mL) along with vigorous scratching using a spatula. The crystallized product was washed with cold ethyl acetate:hexanes (1:1) mixture (1×100 mL), and dried under vacuum to result in white crystalline solid (8.9 g, 54.5%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Yield
54.5%

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